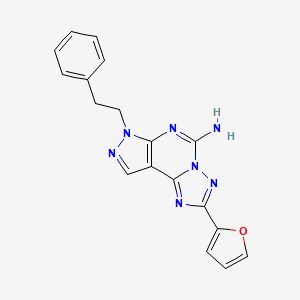
SCH 58261
概要
説明
This compound is a polycyclic aromatic compound containing a triazole ring fused to a pyrimidine ring . It has a CAS Number of 162401-16-3 and a molecular weight of 241.21 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a furanyl group attached to a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
アデノシン受容体拮抗薬
SCH 58261は、他のアデノシン受容体よりもA2Aに対して50倍以上の選択性を持ち、強力で選択的なアデノシン受容体A2Aの拮抗薬として作用する薬物です 。これは、アデノシン受容体とその様々な生理学的プロセスにおける役割の研究において貴重なツールとなります。
カフェインの作用機序の調査
This compoundは、混合型のA1/A2A拮抗薬であるカフェインの作用機序を調査するために使用されてきました 。 研究により、A2A受容体は主にカフェインの興奮作用とエルゴジェニック効果の原因であることが示されています .
パーキンソン病の潜在的な治療法
This compoundは、パーキンソン病の治療法として研究されています 。 それは、ドーパミン分泌の濃度を高め、運動の感受性を引き起こします 。これは、パーキンソン病の治療における魅力的な選択肢となっています。
抗うつ効果
This compoundは、様々な動物モデルにおいて抗うつ効果を示しています 。これは、気分障害の治療における潜在的な用途を示唆しています。
ノオトロピック効果
This compoundは、ノオトロピック(認知増強)効果を示しました 。これは、認知障害の治療や認知能力の向上に役立つ可能性があります。
神経保護効果
This compoundは、様々な動物モデルにおいて神経保護効果を示しています 。これは、神経変性疾患の治療や脳の損傷からの保護に役立つ可能性を示唆しています。
薬物動態と代謝
This compoundの代謝と薬物動態を理解するための研究が行われました 。これらの研究は、薬物が生体内でどのように振る舞うかを理解するのに役立ちます。これは、潜在的な治療用途にとって非常に重要です。
脳虚血再灌流障害
血液脳関門を通過する選択的なアデノシンA2A受容体拮抗薬であるSCH58261の効果は、脳虚血再灌流障害で調査されました 。これは、脳卒中や脳虚血を伴う他の病状の治療に役立つ可能性があります。
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
作用機序
Target of Action
SCH 58261 is a potent and selective antagonist for the adenosine receptor A2A . It has more than 50x selectivity for A2A over other adenosine receptors . The A2A receptor is primarily responsible for the stimulant and ergogenic effects of caffeine .
Mode of Action
This compound acts as a competitive antagonist at the A2A receptor . This means it competes with adenosine, the natural ligand, for binding to the A2A receptor. When this compound binds to the A2A receptor, it prevents adenosine from binding and activating the receptor .
Biochemical Pathways
The antagonism of A2A receptors by this compound leads to a reduction in the levels of TNF-α, Fas-L, Bax expression, and activation of the JNK-MAPK pathway . This results in neuroprotective effects as it reduces demyelination of the neurons .
Pharmacokinetics
This compound is greatly affected by hepatic metabolism, with an extrapolated hepatic clearance value of 39.97 mL/min/kg . In vitro microsomal metabolite identification studies revealed that metabolites produce oxidized and ketone-formed metabolites via metabolic enzymes in the liver . After oral administration of this compound, a significant amount of the drug was excreted in feces .
Result of Action
This compound has shown antidepressant, nootropic, and neuroprotective effects in a variety of animal models . It has been used to investigate the mechanism of action of caffeine, showing that the A2A receptor is primarily responsible for the stimulant and ergogenic effects of caffeine . It has also been investigated as a possible treatment for Parkinson’s disease .
特性
IUPAC Name |
4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQYUXOEJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166799 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160098-96-4 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sch 58261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH 58261 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-58261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SCH 58261?
A: this compound acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , , , , , , ]
Q2: How does this compound interact with the adenosine A2A receptor?
A: this compound binds with high affinity to the A2AR, preventing the binding of adenosine and other agonists. This interaction is competitive, as demonstrated by binding studies and functional assays. [, , , , , , , , ]
Q3: What are the downstream effects of A2AR antagonism by this compound?
A3: Blockade of A2ARs by this compound leads to various downstream effects, including:
- Increased locomotor activity: This is likely due to its interaction with dopaminergic pathways in the striatum, where A2ARs normally inhibit dopamine release. [, , , ]
- Neuroprotection: this compound has shown neuroprotective effects in various models of neurological disorders, potentially through mechanisms involving reduced glutamate release, inhibition of neuroinflammation, and modulation of oxidative stress parameters. [, , , , , , ]
- Cardiovascular effects: this compound can modulate cardiovascular function, primarily by antagonizing the vasodilatory effects of adenosine mediated by A2ARs. This can lead to slight increases in blood pressure and heart rate, particularly at higher doses. [, ]
- Anti-inflammatory effects: Studies suggest that this compound might exert anti-inflammatory effects, possibly through modulation of cytokine release and glial cell activation. [, , ]
Q4: Does this compound affect glutamate release?
A: Yes, this compound has been shown to modulate glutamate release in the striatum. Interestingly, the direction of this modulation appears to be age-dependent. In young rats, this compound decreases glutamate outflow, while in aged rats, it increases glutamate outflow. [] This suggests that the adenosine system's role in regulating glutamate release may change with age.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C19H16N6O and a molecular weight of 344.38 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A: Although detailed spectroscopic data is not provided in the provided abstracts, the synthesis of tritium-labeled this compound ([3H]this compound) has been described, indicating the use of techniques like HPLC and the determination of specific activity (68.6 Ci/mmol). []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Research suggests that this compound is significantly metabolized in the liver, potentially limiting its oral bioavailability. The primary metabolic pathways involve oxidation and ketone formation. A considerable portion of the drug is excreted in feces, indicating poor absorption after oral administration. []
Q8: What in vitro models have been used to study the effects of this compound?
A8: In vitro studies have utilized various models, including:
- Rat striatal membranes: To assess binding affinity and selectivity for A2AR. [, , , ]
- Porcine coronary arteries: To investigate the antagonist properties of this compound on A2AR-mediated vasorelaxation. [, ]
- Human platelets: To characterize A2AR binding and functional responses, such as adenylate cyclase stimulation and platelet aggregation inhibition. []
- Primary striatal cultures: To evaluate the effects of this compound on intracellular calcium levels following quinolinic acid exposure. []
Q9: What animal models have been used to study the effects of this compound?
A9: Various animal models have been employed to study this compound, including:
- Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics Parkinson's disease and has been used to investigate the effects of this compound on motor behavior, L-DOPA-induced turning behavior, and potential neuroprotective effects. [, , , , , ]
- Rats with kainic acid (KA)-induced seizures: This model has been used to study the neuroprotective potential of this compound against excitotoxicity and seizure activity. [, ]
- Mice with collagen-induced arthritis (CIA): This model was used to investigate the anti-inflammatory effects of this compound on synovitis and osteoclastogenesis. [, ]
- Rats subjected to global cerebral ischemia-reperfusion (IR): This model has been used to assess the neuroprotective effects of this compound on cognitive impairment, motor function, and hippocampal damage following IR injury. [, ]
- Rats subjected to middle cerebral artery occlusion (MCAO): This model mimics stroke and has been used to investigate the neuroprotective effects of this compound on infarct volume and c-fos expression. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



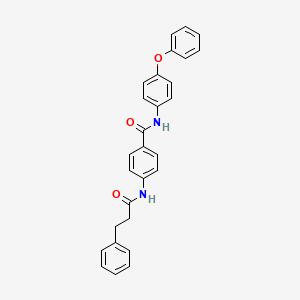
![1-(2-Bromophenyl)-3-{2-[ethyl(3-methylphenyl)amino]ethyl}urea](/img/structure/B1680835.png)
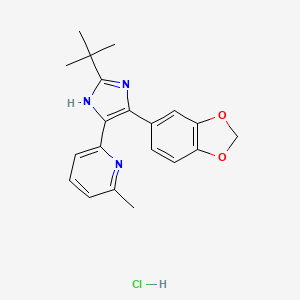
![N-(4-(2-(diethylamino)ethoxy)-3-methoxyphenyl)-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680837.png)

![6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole](/img/structure/B1680842.png)

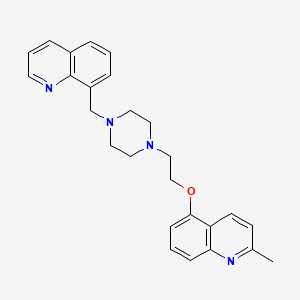
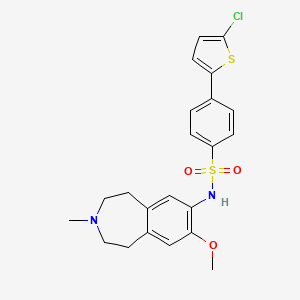
![N-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[5,4-d]pyridin-7-yl]methyl]piperidin-4-amine](/img/structure/B1680849.png)

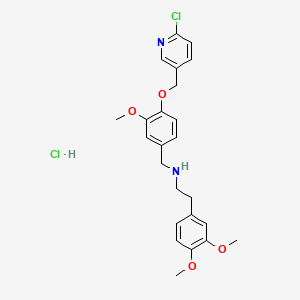

![1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine](/img/structure/B1680856.png)